molecular formula C15H14ClNO2 B2738547 5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide CAS No. 941238-50-2

5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide

Cat. No.: B2738547
CAS No.: 941238-50-2
M. Wt: 275.73
InChI Key: YAIUPVSKGRTODJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is a small molecule chemical probe of research interest, characterized by a furan carboxamide core substituted with a 4-chlorophenyl group and an N-allyl chain. Compounds featuring the 5-(4-chlorophenyl)furan scaffold, as seen in structurally related molecules, have been investigated for various biological activities, including serving as anthelmintic agents . The presence of the chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often utilized in the development of compounds for screening against a range of biological targets . The specific structural features of this molecule—including the furan ring, carboxamide linkage, and allyl group—make it a valuable intermediate for synthetic chemistry and a candidate for probing structure-activity relationships (SAR) in drug discovery programs. Researchers can employ this compound in the design and synthesis of novel analogs, or as a building block in the construction of more complex chemical entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-prop-2-enylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-3-8-17-15(18)13-9-14(19-10(13)2)11-4-6-12(16)7-5-11/h3-7,9H,1,8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIUPVSKGRTODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the furan ring using reagents such as 4-chlorobenzoyl chloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with prop-2-en-1-amine under suitable conditions.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among furan carboxamides include substitutions on the phenyl ring, furan methyl groups, and amide nitrogen. These modifications influence molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight* Key Features Biological Activity (if reported) Source
5-(4-Chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide (Target) 4-ClPh (5), Me (2), propenyl (N-amide) ~293.7 g/mol Moderate lipophilicity, reactive allyl group Not explicitly reported -
5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide 4-ClPh (5), Me (2), 4-MePh (N-amide) ~315.8 g/mol Increased steric bulk, higher logP Not reported
2-Methyl-N-(pyridin-4-yl)furan-3-carboxamide Pyridin-4-yl (N-amide), Me (2) ~176.2 g/mol Polar pyridine group, lower logP Not reported
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide 4-Cl-3-MePhO (5), diethylaminoPh (N-amide) ~457.3 g/mol High molecular weight, basic diethylamino group Not reported
N-(4-(3-(4-Chlorophenyl)-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-pyrrolidine-3-carboxamide 4-ClPh-oxadiazole (aryl), furanylmethyl (N-amide) ~493.9 g/mol Heterocyclic oxadiazole, enhanced rigidity Antifungal (inferred from structural class)

*Molecular weights calculated from molecular formulas.

Key Observations:
  • Lipophilicity : The target compound’s propenyl group likely confers intermediate lipophilicity compared to bulky aryl (e.g., 4-methylphenyl) or polar (e.g., pyridinyl) substituents.
  • Reactivity : The allyl group in the target compound may participate in covalent interactions or metabolic transformations, unlike inert substituents in analogs .
Antifungal Activity
  • Acyl-hydrazone derivatives (TH1–TH10) : Compounds with 4-chlorophenyl-tetrazole moieties (e.g., TH3–TH7) showed fungicidal activity against Candida spp. (MIC₈₀ = 8–32 µg/mL), comparable to fluconazole . The propenyl group in the target compound may similarly enhance membrane penetration.
  • Inactive analogs : Compound TH2 (lacking a 4-chlorophenyl group) was inactive, underscoring the importance of halogenated aryl groups for antifungal efficacy .
Enzyme Binding and Isomerization
  • Enamine analogs: 5-(4-Chlorophenyl)-3-(pyridin-2-ylamino)methylidenefuran-2(3H)-one demonstrated configurational stability in isomerization studies, suggesting furan carboxamides with rigid substituents (e.g., propenyl) may exhibit predictable binding modes .

Biological Activity

5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C14H14ClN1O2C_{14}H_{14}ClN_{1}O_{2}. The presence of the furan ring, chlorophenyl group, and the prop-2-en-1-yl side chain contributes to its unique biological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, studies on related furan derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study analyzed the antibacterial properties of several furan derivatives, revealing that modifications on the phenyl ring significantly influenced their activity. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .

CompoundMIC (µM) against Bacillus subtilisMIC (µM) against Staphylococcus aureus
Compound A4.695.64
Compound B22.977.38

Antifungal Activity

The antifungal potential of furan derivatives has also been investigated, with promising results against common fungal strains such as Candida albicans and Fusarium oxysporum.

Case Study: Antifungal Efficacy

In a comparative study, certain furan compounds exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans, indicating moderate antifungal activity .

CompoundMIC (µM) against Candida albicansMIC (µM) against Fusarium oxysporum
Compound A16.6956.74
Compound B78.23222.31

Anticancer Activity

The anticancer properties of furan derivatives have also been explored in various studies, showing potential in inhibiting cancer cell proliferation.

Research Findings

Recent investigations have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms including the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Fungal Cell Membrane Integrity : The presence of the furan ring may affect the integrity of fungal membranes.
  • Induction of Apoptosis : In cancer cells, compounds can activate caspases leading to programmed cell death.

Q & A

Q. What are the optimal synthetic pathways for 5-(4-chlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including coupling reactions between furan-3-carboxylic acid derivatives and substituted anilines. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the furan-3-carboxylic acid moiety to the allylamine group.
  • Substituent introduction : Chlorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability . Optimization parameters:
  • Temperature : 60–80°C for amidation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the chlorophenyl and allyl groups. The allyl proton signals appear as a triplet (~δ 5.8–6.2 ppm) with coupling constants J=1012HzJ = 10–12 \, \text{Hz} .
  • X-ray crystallography : Resolves ambiguity in furan ring substitution patterns (e.g., 2-methyl vs. 3-methyl positions). Requires high-purity crystals grown via slow evaporation in dichloromethane/methanol .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: ~318.09) and detects halogen isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with:
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the chlorophenyl ring to enhance target binding.
  • Modified allyl chains (e.g., propargyl or cyclopropyl) to alter metabolic stability .
    • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like COX-2 or EGFR .
    • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. How can computational models predict metabolic pathways and toxicity?

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., allyl oxidation via CYP3A4).
  • Toxicity screening : Run ProTox-II for hepatotoxicity alerts related to the chlorophenyl group .
  • MD simulations : GROMACS to model metabolite-enzyme interactions (e.g., glutathione conjugation) .

Q. What methodologies identify and characterize metabolites in preclinical studies?

  • In vitro incubation : Liver microsomes (human/rat) with NADPH cofactor, followed by UPLC-QTOF-MS for metabolite detection.
  • Isotopic labeling : Synthesize 13C^{13} \text{C}-labeled allyl group to track metabolic cleavage.
  • Structural elucidation : MS/MS fragmentation patterns and comparison with synthetic standards .

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